molecular formula C17H18N4OS B4581837 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B4581837
M. Wt: 326.4 g/mol
InChI Key: MWUZUYJWQJRTNC-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based heterocyclic compound characterized by a central 4H-thiopyran ring substituted with two amino groups at positions 2 and 6, two cyano groups at positions 3 and 5, and a 4-butoxyphenyl moiety at position 2. The butoxyphenyl group introduces significant steric bulk and lipophilicity, which may influence its solubility, bioavailability, and biological activity.

The compound’s thiopyran core allows for diverse reactivity, including hydrogen bonding via amino groups and π-π stacking interactions through the aromatic ring. These features are critical for modulating biological targets, as seen in analogous derivatives .

Properties

IUPAC Name

2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(20)23-17(21)14(15)10-19/h4-7,15H,2-3,8,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUZUYJWQJRTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of 4-butoxybenzalcyanoacetic ester with cyanothioacetamide. This reaction proceeds through a Michael addition followed by cyclization to form the thiopyran ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Substituted Thiopyran Derivatives

Substituent (Position 4) Key Properties Biological Activity References
4-Butoxyphenyl High lipophilicity due to long alkoxy chain; potential for enhanced membrane permeability. Not directly reported; inferred anticancer potential based on structural analogs. N/A
2-Fluorophenyl (DFTD) Moderate electron-withdrawing effect; optimal steric fit for eEF-2K active site. Potent reversible covalent inhibitor of eEF-2K (IC₅₀ ~1.2 µM); anticancer activity.
4-Chlorophenyl Strong electron-withdrawing effect; increased polarity. Antimicrobial activity (12–16 mm inhibition zones against Candida spp.).
3-Nitrophenyl Highly electron-withdrawing nitro group; may reduce metabolic stability. Anticancer activity via DNA damage and ROS induction (specific targets uncharacterized).
2,4-Dimethoxyphenyl Electron-donating methoxy groups; improved solubility but reduced target affinity. No direct biological data; used in crystallographic studies.

Mechanistic Insights

  • eEF-2K Inhibition (DFTD): The 2-fluorophenyl derivative (DFTD) inhibits eEF-2K via a reversible covalent mechanism. Its nitrile group forms a thioimidate adduct with Cys-146, a non-conserved residue in eEF-2K, ensuring selectivity over other kinases . Molecular docking suggests substituent size and electronics critically influence binding; bulkier groups (e.g., butoxyphenyl) may sterically hinder adduct formation .
  • Antimicrobial Activity : Chlorophenyl and thiophenyl analogs exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption or interference with microbial enzymes .
  • Anticancer Mechanisms : Nitrophenyl derivatives induce apoptosis via ROS generation and DNA damage, while DFTD directly targets translational regulation .

Table 2: Reaction Yields and Conditions for Selected Derivatives

Substituent Aldehyde Solvent Yield (%) Key Spectral Data (¹H NMR) Reference
2-Fluorophenyl 2-Fluorobenzaldehyde 2-Aminoethanol ~60 δ 7.04 (s, 4H, NH₂), 7.73–7.64 (m, 2H, Ar-H)
3-Nitrophenyl 3-Nitrobenzaldehyde 2-Aminoethanol 58–61 δ 8.14–8.09 (m, 2H, Ar-H), 7.73–7.64 (m, 2H, Ar-H)
4-Chlorophenyl 4-Chlorobenzaldehyde Methanol ~50 δ 7.64–7.73 (m, 2H, Ar-H)

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (>200°C) due to stronger intermolecular forces, while alkoxy-substituted analogs may melt at lower temperatures .
  • Stability: Nitro and cyano groups may confer susceptibility to hydrolysis under acidic/basic conditions, whereas fluorophenyl and chlorophenyl derivatives show greater stability .

Biological Activity

2,6-Diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 326.12 g/mol
  • CAS Number : Not specified in the search results.

The compound features a thiopyran core structure, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to increase ROS levels in targeted cells, leading to apoptosis in cancerous and parasitic cells. This mechanism is crucial for the development of therapies against diseases like leishmaniasis and malaria .
  • Enzyme Inhibition : The compound may act as an allosteric inhibitor of important metabolic enzymes. For instance, studies have indicated that derivatives of thiopyran can inhibit trypanothione reductase, disrupting redox homeostasis in parasites .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to increased cytotoxicity .

Antiparasitic Activity

Research has highlighted the potential of this compound against various parasites:

  • Leishmania spp. : Compounds with similar structures have shown significant activity against Leishmania species, with effective concentrations (EC50) below 10 μM .
  • Trypanosoma spp. : The compound's ability to disrupt thiol redox metabolism suggests potential efficacy against trypanosomiasis .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties:

  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar thiopyran structures exhibit significant cytotoxic effects on various cancer cell lines (e.g., K562 leukemia cells), with IC50 values often below 60 μM .

Case Studies

  • Study on Antileishmanial Activity :
    • A study evaluated the effects of various thiopyran derivatives on Leishmania panamensis.
    • Results indicated a strong correlation between compound structure and activity, with some compounds inducing a significant increase in ROS levels leading to parasite death .
  • Antitumor Efficacy in Leukemia :
    • A series of benzothiazole derivatives were synthesized and tested against leukemia cell lines.
    • The study found that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeEffective Concentration (EC50/IC50)Mechanism of Action
AntileishmanialLeishmania spp.< 10 μMROS induction, enzyme inhibition
AntitrypanosomalTrypanosoma spp.Not specifiedDisruption of thiol redox metabolism
AntitumorK562 leukemia cells< 60 μMCell cycle arrest, apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-diamino-4-(4-butoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Hantzsch thioamide cyclization, a method adapted for thiopyran derivatives. Key steps include:

  • Condensation of a substituted aryl aldehyde with thioamide precursors under reflux in ethanol.
  • Use of microwave-assisted synthesis to reduce reaction time and improve yield (observed in analogous thiopyran syntheses) .
  • Critical parameters: Temperature (70–90°C), solvent polarity (DMSO or ethanol), and stoichiometric ratios of amino and carbonyl precursors. Yields typically range from 55% to 75%, with purity confirmed via TLC and recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the thiopyran ring protons (e.g., δ ~4.5 ppm for the axial H-4 proton) and the butoxyphenyl group (e.g., δ ~1.7 ppm for butyl CH2 and δ ~4.0 ppm for OCH2). Aromatic protons appear between δ 7.0–8.2 ppm, with splitting patterns indicating substitution .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and amino (N–H) stretches (~3300 cm⁻¹).
  • Mass Spectrometry : Use HRMS to validate the molecular ion peak (M+H)+ and fragmentation patterns consistent with the thiopyran core.

Advanced Research Questions

Q. How do structural modifications at the 4-position phenyl group affect the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Substituent effects (e.g., electron-donating butoxy vs. electron-withdrawing fluoro) alter the compound’s electronic landscape. For example:
  • Electron-Donating Groups (Butoxy) : Increase electron density on the thiopyran ring, enhancing nucleophilic reactivity. This can be quantified via Hammett σ values or DFT calculations .
  • Steric Effects : Bulkier substituents (e.g., butoxy vs. methoxy) may hinder π-stacking interactions in biological assays, as observed in analogous dihydropyridine derivatives .
  • Experimental validation: Compare reaction kinetics (e.g., nucleophilic substitution rates) and spectroscopic shifts (e.g., 13C NMR for carbonyl carbons) across derivatives.

Q. What computational approaches are used to model the compound’s interaction with biological targets, and how do these correlate with experimental bioactivity data?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding with the amino groups and π-π interactions with the aryl ring .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Correlate binding free energies (MM/PBSA) with IC50 values from enzyme inhibition assays.
  • Case Study : For a fluoro-substituted analog, DFT-calculated electrostatic potential maps aligned with observed bioactivity against cancer cell lines (e.g., HeLa), suggesting the butoxy derivative may exhibit enhanced membrane permeability .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity data for thiopyran derivatives with varying substituents?

  • Methodological Answer :

  • Systematic SAR Studies : Compare IC50 values across derivatives with controlled variables (e.g., substituent position, electronic profile). For example, fluorophenyl analogs may show higher cytotoxicity than methoxy derivatives due to enhanced electron-withdrawing effects .
  • Experimental Replication : Validate bioactivity under standardized conditions (e.g., fixed cell lines, incubation time). Discrepancies often arise from assay variability (e.g., MTT vs. ATP-based viability tests).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, thiopyran dicarbonitriles with para-substituted aryl groups consistently show higher logP values, correlating with improved blood-brain barrier penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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